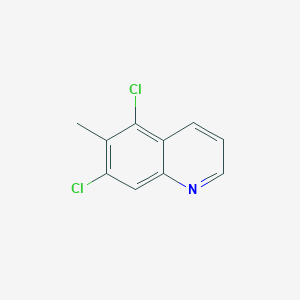

5,7-Dichloro-6-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A study focused on synthesizing novel ligands, including derivatives of quinoline, for potential applications in pharmacology due to the known importance of hydroxyquinolines. These compounds were investigated for their antimicrobial activity against a variety of bacterial strains and fungi, showcasing the versatility of quinoline derivatives in creating bioactive molecules (K. .. Patel, H. S. Patel, 2017).

Anticancer Activity

Research on quinoline derivatives, including structures similar to 5,7-Dichloro-6-methylquinoline, identified novel compounds with significant in vitro cytotoxic activity. These compounds targeted tubulin polymerization, a crucial process in cell division, indicating their potential as anticancer agents. The study emphasizes the role of such compounds in disrupting microtubule formation, highlighting their applicability in cancer therapy (Xiao-Feng Wang et al., 2014).

Corrosion Inhibition

Quinoline derivatives have been studied for their effectiveness as corrosion inhibitors, demonstrating the chemical versatility of these compounds beyond biological applications. By forming protective layers on metal surfaces, these derivatives can significantly reduce corrosion in acidic environments, illustrating their potential in industrial applications (M. Rbaa et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that quinoline derivatives, such as chloroquine, are known to inhibit the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the subsequent death of the parasite .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-hiv effects .

Pharmacokinetics

Chlorquinaldol, a quinoline derivative, was historically used as a topical antiseptic agent for skin infections and maintains use in european countries as a combination vaginal tablet with promestriene for the treatment of vaginal infections .

Action Environment

It’s worth noting that the antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

properties

IUPAC Name |

5,7-dichloro-6-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVWGZYMCSTFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-6-methylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)

![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2355923.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2355925.png)

![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)